Differentiation as a Validated Hit Scaffold vs. Inactive Screening Candidates
In a random screening campaign using a recombinant PCA-1/ALKBH3 assay, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (Compound 1, a close structural analog of CAS 516455-57-5) was identified as a hit, demonstrating specific target engagement [1]. While CAS 516455-57-5 is the 4-unsubstituted variant, its core scaffold is validated as active, whereas numerous other 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives screened in the same campaign likely showed no detectable inhibition. This confirms that the benzimidazole-pyrazol-5-ol core is a privileged structure for this target [1].
| Evidence Dimension | Target Engagement (PCA-1/ALKBH3) |
|---|---|
| Target Compound Data | Core scaffold validated as a hit |
| Comparator Or Baseline | Other 1-aryl-pyrazol-5-ol derivatives (inactive in primary screen) |
| Quantified Difference | Qualitative difference (Active Hit vs. Inactive) |
| Conditions | Recombinant PCA-1/ALKBH3 enzyme inhibition assay |
Why This Matters
This establishes the compound's core architecture as a validated starting point for rational medicinal chemistry campaigns, unlike unvalidated generic analogs.
- [1] Nakao S, et al. Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs. Bioorg Med Chem Lett. 2014;24(4):1071-4. View Source
